molecular formula C10H10Ru B8786150 cyclopenta-1,3-diene;ruthenium(2+)

cyclopenta-1,3-diene;ruthenium(2+)

Cat. No.: B8786150
M. Wt: 231.3 g/mol
InChI Key: FZHCFNGSGGGXEH-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene;ruthenium(2+) is a compound that belongs to the class of metallocenes, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. This particular compound features ruthenium as the central metal atom, coordinated with cyclopenta-1,3-diene ligands. Metallocenes, including those with ruthenium, are known for their stability and unique chemical properties, making them valuable in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;ruthenium(2+) typically involves the reaction of ruthenium chloride with cyclopentadiene in the presence of a reducing agent. One common method is to react ruthenium trichloride with cyclopentadiene in the presence of a reducing agent such as zinc or sodium amalgam. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of cyclopenta-1,3-diene;ruthenium(2+) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;ruthenium(2+) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium oxides, while substitution reactions can yield a variety of ruthenium complexes with different ligands .

Scientific Research Applications

Cyclopenta-1,3-diene;ruthenium(2+) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;ruthenium(2+) exerts its effects involves coordination chemistry. The ruthenium center can coordinate with various ligands, allowing it to participate in a wide range of chemical reactions. In biological systems, the compound can interact with biomolecules such as DNA, leading to changes in their structure and function .

Comparison with Similar Compounds

Cyclopenta-1,3-diene;ruthenium(2+) can be compared with other metallocenes, such as:

    Ferrocene: Contains iron as the central metal atom and is known for its stability and use in organic synthesis.

    Nickelocene: Contains nickel and is used in catalysis and materials science.

Each of these compounds has unique properties that make them suitable for different applications. Cyclopenta-1,3-diene;ruthenium(2+) is unique due to the specific properties of ruthenium, including its ability to form stable complexes and participate in a wide range of chemical reactions .

Properties

Molecular Formula

C10H10Ru

Molecular Weight

231.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;ruthenium(2+)

InChI

InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

FZHCFNGSGGGXEH-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ru+2]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A magnesium slurry was produced by adding 45.62 g of minus 100 (−100) mesh magnesium powder (made by READE) (1.88 moles, 3 equivalents) slowly to a 5 liter vessel containing 1.2L of ethanol (Filmex) at room temperature (25° C.). 323.00 g of 76.8% pure cyclopentadiene (3.75 moles) at a temperature of about −50° C. was added to the magnesium slurry, which was at room temperature, through an addition funnel. To this, a 0.35M solution of RuCl3*1.8H2O in ethanol (Filmex) (0.625 moles in 1.8L of ethanol) was added over a 2.5 hour time period, via addition funnel, between −10° C. and 10° C. The slurry turned sequentially from a grey color to brown to green to blue, and then back to grey/brown as each addition of ruthenium trichloride was made. The mixture was then stirred at a temperature of from 5° C. to 10° C. for 3 hours, and was then stirred out to room temperature overnight. The ethanol was then distilled off under rough pump, and about three to four liters of toluene was added back. The distillation was switched from rough pump to atmospheric pressure and was continued until a pot temperature of 110° C. was reached. The yellow solution was hot filtered (100° C.) through a cake of Celite® that had been washed with hot toluene (100° C.). The filtrate was concentrated by distillation until the yellow solution reached a volume of 650 mL. The yellow product crystallized out of the toluene solution as it cooled to room temperature. The yellow slurry was further cooled in a dry ice/acetone bath, and the light yellow crystalline solids were filtered on to a Buchner funnel, washed with 100 mL of hexane, and pumped dry giving 134.3 g of ruthenocene (93% yield from first crop).
[Compound]
Name
( -100 )
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0 (± 1) mol
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reactant
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1.88 mol
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reactant
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323 g
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[Compound]
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solution
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[Compound]
Name
RuCl3
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1.8 L
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0 (± 1) mol
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1.2 L
Type
solvent
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Yield
93%

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